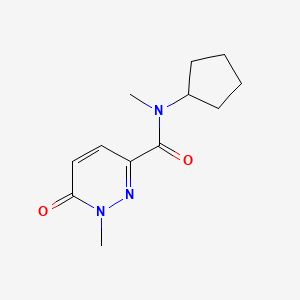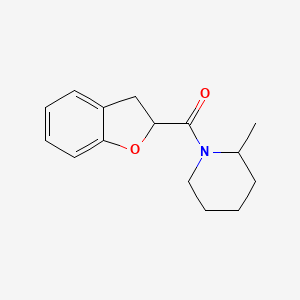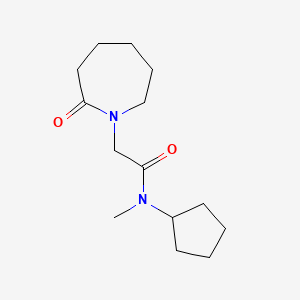
2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone, also known as DIMIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been studied for its potential therapeutic applications in various fields of research. In cancer research, 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. In neuroscience, 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been studied for its anti-inflammatory and antioxidant properties.
作用機序
The mechanism of action of 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) which are involved in the inflammatory response. 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has anti-inflammatory and antioxidant effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One advantage of using 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone in lab experiments is its potential therapeutic applications in various fields of research. However, one limitation is its low solubility in water which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone and its potential side effects.
In conclusion, 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone in various fields of research.
合成法
The synthesis of 2,3-Dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and tryptamine. The reaction is catalyzed by a base such as potassium carbonate in the presence of an organic solvent like dimethylformamide. The product is then purified using column chromatography to obtain a pure compound.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(2-hydroxy-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-12-6-7-15(18)13(10-12)16(19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIBPPKPNNLMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)



![Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7507160.png)

![N-[(2-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507192.png)

